molecular formula C16H17N3O3 B11954655 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea CAS No. 132931-85-2

1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea

Cat. No.: B11954655
CAS No.: 132931-85-2
M. Wt: 299.32 g/mol
InChI Key: SVHXAHGKTUADFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea typically involves the reaction of benzyl isocyanate with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the methyl group at the 4-position of the phenyl ring differentiates it from other similar compounds .

Properties

CAS No.

132931-85-2

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O3/c1-12-8-9-14(15(10-12)19(21)22)17-16(20)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

SVHXAHGKTUADFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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